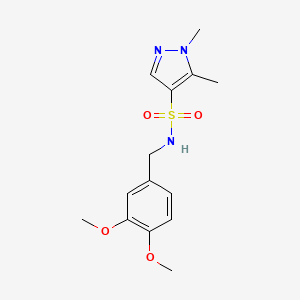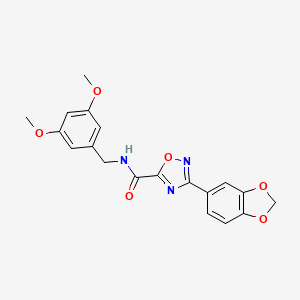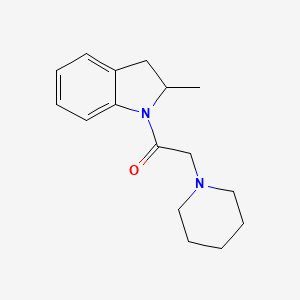![molecular formula C17H14ClF2N5O2S B11499449 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11499449.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group, a pyridinyl group, and a triazolyl group
Preparation Methods
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include chlorodifluoromethane, pyridine, and triazole derivatives. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as catalytic processes and continuous flow reactors .
Chemical Reactions Analysis
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, or covalent bonds with the target molecules .
Comparison with Similar Compounds
When compared to similar compounds, N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares the chlorodifluoromethoxy group but differs in other functional groups, leading to different chemical properties and applications
®-N-(4-(CHLORODIFLUOROMETHOXY)PHENYL)-6-(3-HYDROXYPYRROLIDIN-1-YL)-5-(1H-PYRAZOL-5-YL)NICOTINAMIDE: Another similar compound with variations in the pyridine and pyrazole groups, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C17H14ClF2N5O2S |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H14ClF2N5O2S/c1-25-15(11-3-2-8-21-9-11)23-24-16(25)28-10-14(26)22-12-4-6-13(7-5-12)27-17(18,19)20/h2-9H,10H2,1H3,(H,22,26) |
InChI Key |
LPMQJMGXHRHCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499366.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11499383.png)
![1-(1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11499391.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11499413.png)
![9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11499417.png)

![N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B11499426.png)
![5-[(4-Butylphenyl)methyl]-2-imino-1,3-selenazolidin-4-one](/img/structure/B11499429.png)
![1-(1-adamantyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11499438.png)
![N-(4-sec-butylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11499440.png)

![5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11499447.png)
